N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide
Description
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide is a thiazole-based acetamide derivative with a chloromethyl substituent at the 4-position of the thiazole ring and a 4-fluorophenyl group attached to the acetamide nitrogen. Its molecular formula is C₁₂H₁₀ClFN₂OS, and its structure features a reactive chloromethyl group, which may facilitate further functionalization or covalent binding in biological systems . The compound has been synthesized via nucleophilic substitution reactions involving thiourea derivatives and halogenated ketones, as evidenced by analogous procedures in related thiazole-acetamide compounds .
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c1-8(17)16(11-4-2-9(14)3-5-11)12-15-10(6-13)7-18-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSLGBMBFQUOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3-Thiazole Core
The thiazole ring is commonly synthesized by cyclization of thioamide derivatives with α-haloketones. For example, a thioamide intermediate reacts with an α-haloketone under reflux conditions in ethanol or other suitable solvents to form the 1,3-thiazole ring system.
Introduction of the Chloromethyl Group
The chloromethyl substituent at the 4-position of the thiazole is typically introduced via chloromethylation reactions. This can be achieved by treating the thiazole intermediate with formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions to selectively install the chloromethyl group.
Coupling with the 4-Fluorophenyl Acetamide
The final step involves coupling the chloromethylated thiazole with the 4-fluorophenyl acetamide moiety. This is generally accomplished via an acylation reaction, where the amine group of 4-fluoroaniline reacts with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide, which then undergoes nucleophilic substitution with the 4-(chloromethyl)-1,3-thiazol-2-amine under basic conditions (e.g., triethylamine) to yield the target compound.
Representative Synthetic Procedure
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-(chloromethyl)-1,3-thiazol-2-amine | Cyclization of thioamide with α-haloketone; reflux in ethanol | Yields thiazole intermediate |
| 2 | Preparation of N-(4-fluorophenyl)chloroacetamide | Reaction of 4-fluoroaniline with chloroacetyl chloride; low temperature, inert atmosphere | Forms acetamide intermediate |
| 3 | Coupling reaction | Nucleophilic substitution of thiazolyl amine on chloroacetamide; triethylamine catalyst; reflux in ethanol or DMF | Final product formation |
Reaction Optimization Parameters
- Temperature: Reflux conditions (typically 80–100 °C) for cyclization and coupling steps enhance reaction rates.
- Solvent: Ethanol, dichloromethane, or dimethylformamide (DMF) are commonly used solvents depending on solubility and reactivity.
- Catalysts/Base: Triethylamine or other tertiary amines are used to facilitate nucleophilic substitution and neutralize HCl byproduct.
- Reaction Time: Typically 12–24 hours to ensure complete conversion.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
Characterization and Confirmation of Structure
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of chloromethyl and fluorophenyl groups.
- Infrared (IR) Spectroscopy: Characteristic amide C=O stretch (~1650 cm^-1) and thiazole ring vibrations.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 294.8 g/mol.
- Elemental Analysis: Confirms molecular formula C14H10ClFN2OS.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Outcome | References |
|---|---|---|---|---|
| Thiazole ring synthesis | Thioamide + α-haloketone | Reflux in ethanol | 1,3-thiazole intermediate | |
| Chloromethylation | Formaldehyde + HCl or chloromethylating agent | Acidic medium, controlled temp | 4-(chloromethyl)-thiazole | |
| Acetamide coupling | 4-fluoroaniline + chloroacetyl chloride | Low temp, inert atmosphere | N-(4-fluorophenyl)chloroacetamide | |
| Final coupling | Thiazolyl amine + chloroacetamide | Base catalysis, reflux | Target compound |
Research Findings and Industrial Considerations
- The chloromethyl group is critical for biological activity and can be selectively introduced without affecting other functional groups.
- The fluorine atom on the phenyl ring enhances metabolic stability and influences physicochemical properties.
- Industrial synthesis employs large-scale reactors with optimized parameters to maximize yield and purity.
- Continuous flow chemistry and automated synthesis platforms are increasingly used for scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various amine or thiol derivatives.
Scientific Research Applications
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis (programmed cell death) or cell cycle arrest.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives
(a) Kinase Modulation and Anticancer Potential
- c-Abl Kinase Activators: Compound 14 (N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide) was identified as a c-Abl kinase activator, with its 3-chloro-4-fluorophenyl substituent enhancing binding affinity compared to simpler aryl groups .
- Antimycobacterial Agents : GSK1570606A, a pyridinyl-thiazole acetamide, demonstrated efficacy against Mycobacterium tuberculosis PyrG and PanK targets, highlighting the role of fluorophenyl groups in enhancing target specificity .
(b) Anti-Inflammatory and COX/LOX Inhibition
- COX/LOX Inhibitors: Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibited non-selective COX-1/COX-2 inhibition (IC₅₀: ~9–11 mM), while its structural analog 6b showed COX-2 selectivity .
- Anti-Inflammatory Derivatives : N-(4-phenylthiazol-2-yl) benzamides (e.g., Compound 5c) reduced carrageenan-induced edema in rats, suggesting that electron-withdrawing groups (e.g., chloro) on the benzamide enhance activity .
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 284.73 g/mol
- CAS Number : 1193390-14-5
The biological activity of this compound is largely attributed to its structural components, which influence its interaction with biological targets. The thiazole ring and the chloromethyl group are pivotal in enhancing lipophilicity and facilitating membrane permeability, which is crucial for antimicrobial efficacy.
Antimicrobial Activity
Research indicates that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity depending on their substituents. A study conducted on a series of N-substituted chloroacetamides demonstrated their effectiveness against various bacterial strains:
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | High |
| This compound | Escherichia coli | Moderate |
| This compound | Candida albicans | Moderate |
The study confirmed that compounds with halogenated phenyl rings demonstrated enhanced activity due to their increased lipophilicity, allowing them to penetrate bacterial membranes more effectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has shown that the position and type of substituents on the phenyl ring significantly influence the antimicrobial properties of chloroacetamides. Specifically, compounds with para-substituted halogens (like fluorine and chlorine) exhibited superior antimicrobial activity compared to their ortho or meta counterparts. This is attributed to their ability to stabilize interactions with bacterial targets .
Case Studies
- Antimicrobial Efficacy : A study published in 2021 evaluated a series of newly synthesized N-substituted chloroacetamides for their antimicrobial potential. The results indicated that compounds similar to this compound were among the most effective against Gram-positive bacteria and MRSA .
- Anti-inflammatory Activity : While primarily studied for its antimicrobial properties, preliminary investigations into the anti-inflammatory effects of thiazole derivatives have shown promise. Some derivatives demonstrated inhibition of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the thiazole core, followed by halogenation and acylation. Key steps include:
- Chloromethylation at the 4-position of the thiazole ring using reagents like chloromethyl methyl ether under acidic conditions .
- Coupling with 4-fluoroaniline via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO confirm substituent positions (e.g., chloromethyl at δ 4.5–4.7 ppm, fluorophenyl at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₁ClFN₂OS: 293.0214) .
- FT-IR : Identifies amide C=O stretch (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
Q. How can researchers determine solubility parameters for this compound in different solvents?
- Methodological Answer : Use the shake-flask method:
- Dissolve 10 mg of the compound in 1 mL of solvent (e.g., DMSO, ethanol, water) at 25°C.
- Centrifuge at 10,000 rpm for 10 min and quantify solubility via UV-Vis spectroscopy (λ = 254 nm) .
- Polar aprotic solvents (e.g., DMSO) show higher solubility (>50 mg/mL) compared to water (<0.1 mg/mL) due to hydrophobic substituents .
Advanced Research Questions
Q. How can low yields in the chloromethylation step be resolved during synthesis?
- Methodological Answer :
- Optimize reagent ratios : Increase chloromethyl methyl ether from 1.2 to 1.5 equivalents to drive the reaction .
- Control temperature : Maintain 0–5°C during chloromethylation to suppress side reactions (e.g., dimerization) .
- Use phase-transfer catalysts : Add tetrabutylammonium bromide (0.1 eq) to enhance reaction efficiency in biphasic systems .
Q. What experimental strategies assess the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding affinities .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD values) .
- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of the target enzyme upon compound binding .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ values) be addressed?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (e.g., 48 hr) across studies .
- Validate purity : Confirm compound purity (>98%) via HPLC before testing to exclude impurities as confounding factors .
- Dose-response curves : Generate triplicate data points with nonlinear regression analysis to minimize variability .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) for 2 hr and analyze degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using UPLC .
- Light/heat stress tests : Expose to 40°C/75% RH or UV light (254 nm) for 7 days and monitor stability .
Q. How can in vitro and in vivo toxicity be systematically assessed?
- Methodological Answer :
- In vitro : Perform MTT assays on human hepatocytes (e.g., HepG2) to determine CC₅₀ values .
- In vivo : Administer doses (10–100 mg/kg) to rodent models and monitor liver/kidney function markers (ALT, creatinine) .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Q. What techniques are used to study the compound’s pharmacokinetics (e.g., bioavailability)?
- Methodological Answer :
- HPLC-MS/MS : Quantify plasma concentrations post-administration in rodent models .
- Caco-2 permeability assay : Measure apical-to-basolateral transport to predict intestinal absorption .
- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂) .
Q. How can stereochemical effects (e.g., isomerism) influence biological activity?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using a Chiralpak AD-H column and test individual isomers in bioassays .
- X-ray crystallography : Resolve crystal structures of enantiomer-target complexes to identify binding mode differences .
- Circular Dichroism (CD) : Compare spectra of isomers to correlate conformation with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
